N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-24(18-12-14-20(15-13-18)32(30,31)27-16-5-2-6-17-27)25-23-21-10-7-11-22(21)26-28(23)19-8-3-1-4-9-19/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEAXZQXEHKBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Piperidine Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a benzamide scaffold with compounds in (e.g., 5f, 5g, 5h, 5i), which feature fluorinated or chlorinated benzamides. However, it distinctively incorporates a cyclopenta[c]pyrazole ring and a piperidine-sulfonyl group, absent in analogs.
Physicochemical Properties
The higher melting points of 5i (256–258°C) compared to 5f (236–237°C) suggest that chloro substituents may enhance crystalline packing efficiency over fluoro groups. The target compound’s piperidine-sulfonyl group could similarly improve crystallinity, though experimental data are lacking.
Biological Activity
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyrazole core fused with a piperidine sulfonamide and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 396.51 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anti-inflammatory Activity
Research has indicated that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that similar compounds achieved up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been widely studied. In particular, compounds featuring the piperidine moiety have shown enhanced activity against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported that modifications to the amide linkage in pyrazole derivatives significantly improved their antibacterial efficacy .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to modulation of intracellular signaling pathways. For example:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling, which is crucial in mediating cellular responses related to inflammation and pain .
- Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, it can potentially reduce inflammation and associated pathologies .
Study 1: Anti-inflammatory Effects
In a comparative study involving various pyrazole derivatives, this compound demonstrated significant inhibition of TNF-α production in vitro. The results suggested that the presence of the piperidine group enhances its anti-inflammatory activity compared to other derivatives lacking this moiety.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .
Summary of Findings
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 85% inhibition at 10 µM |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Comparable MIC to standard antibiotics |
| Anticancer | Induction of apoptosis | Modulation of cell cycle regulators |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
